molecular formula C6H9ClN2O3 B1435782 Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 1006619-33-5

Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No. B1435782
M. Wt: 192.6 g/mol
InChI Key: QZKNPGUOBDFWPF-UHFFFAOYSA-N
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Description

The compound would likely be described by its molecular formula, molecular weight, and structural features. It would also be classified based on its functional groups and the type of molecule it is (for example, an amino acid, a carbohydrate, etc.).



Synthesis Analysis

The synthesis of a compound typically involves a series of chemical reactions, starting from readily available starting materials. The choice of reactions would depend on the functional groups present in the molecule.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The functional groups present in the molecule would largely determine its reactivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis and Structure Analysis

Research has been conducted on the synthesis and structural analysis of oxazole compounds related to Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride. For instance, Benoiton, Hudecz, and Chen (2009) synthesized amino-acid conjugates of oxazolone and analyzed their spectroscopic properties (Benoiton, Hudecz, & Chen, 2009). Similarly, Shablykin, Prokopenko, and Brovarets (2016) explored the interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate, leading to novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate (Shablykin, Prokopenko, & Brovarets, 2016).

Chemical Transformations

Various studies have demonstrated the potential of oxazole derivatives in chemical transformations. Katritzky, Cai, Suzuki, and Singh (2004) showcased the synthesis of oxazolines and thiazolines using N-acylbenzotriazoles under microwave irradiation, which demonstrates a novel application of N-acylbenzotriazoles in the preparation of oxazolines and thiazolines (Katritzky, Cai, Suzuki, & Singh, 2004). Prokopenko, Pil'o, Vasilenko, and Brovarets (2010) synthesized and transformed derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, indicating the versatility of oxazole compounds in chemical synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Photophysical Properties and Luminescence

Research on oxazoles has also extended to their photophysical properties. Shershukov and Krasovitskii (1977) studied the synthesis and luminescence properties of 4-(2-methyl-5-oxazolyl)naphthalic anhydride and its condensation products, highlighting the potential of oxazoles in luminescence applications (Shershukov & Krasovitskii, 1977).

Application in Synthesis of Novel Compounds

The synthesis of novel compounds using oxazole derivatives is another area of interest. Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, an oxazole subunit positional isomer, showcasing the role of oxazole derivatives in the synthesis of complex molecules (Magata et al., 2017).

Safety And Hazards

Safety data sheets would provide information on the compound’s toxicity, flammability, and other hazards. It would also provide information on how to handle spills and how to dispose of the compound safely.


Future Directions

This would involve speculating on potential future uses for the compound, based on its properties and biological activity. It could also involve suggesting further studies that could be conducted to learn more about the compound.


properties

IUPAC Name

methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKNPGUOBDFWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

CAS RN

1006619-33-5
Record name methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

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